Manniprus

Description

Emergence and Current State of Academic Inquiry into Manniprus

Academic inquiry into "this compound" appears to have emerged in the context of physiological studies, specifically concerning its effects on blood pressure in experimental models. Early research from the 1980s mentions "this compound (mannitol and naniprus)" in studies involving rats researchgate.netresearchgate.net. This suggests that the entity investigated at that time might have been a combination or related to both mannitol (B672) and another component termed "naniprus."

Chemical databases provide some identification for a compound named "this compound." ChemicalBook lists "this compound" with CAS number 96478-25-0 and a molecular formula of C11H14FeN6NaO7- chemicalbook.comchemicalbook.com. A structure is also associated with this entry chemicalbook.com. PubChem, while not listing a direct entry for "this compound" with this CAS, includes "this compound" as an associated chemical under the entry for Nitroprusside (Sodium nitroprusside) ctdbase.org. Sodium nitroprusside has the formula Na2[Fe(CN)5NO] ctdbase.org. This association in PubChem, coupled with the earlier mention of "mannitol and naniprus," suggests a potential relationship between "this compound," mannitol, and a nitroprusside-like structure, although the precise chemical nature of "this compound" as defined by the CAS number and formula in ChemicalBook (C11H14FeN6NaO7-) does not appear to be a simple combination of mannitol (C6H14O6) and sodium nitroprusside (Na2[Fe(CN)5NO]).

The current state of academic inquiry, based on the readily available search results, indicates that detailed contemporary research specifically focused on the chemical synthesis, comprehensive properties, or wide-ranging biological activities of the entity defined by CAS 96478-25-0 under the name "this compound" is not extensively documented in the provided snippets. Research mentions appear to be primarily historical and related to specific physiological observations researchgate.netresearchgate.net.

Conceptual Frameworks for Investigating Bioactive Entities in the Context of this compound Research

Research into bioactive entities, including early investigations potentially involving compounds like this compound, operates within various conceptual frameworks. These frameworks provide a structure for understanding how chemical structures interact with biological systems and guide the design and interpretation of experiments nih.govyoutube.comki.se. They can be derived from established theories or models and help illuminate the relationships between variables and outcomes in a study nih.gov.

In the context of investigating a compound like this compound for its effects on blood pressure, a conceptual framework would likely involve understanding the physiological pathways regulating blood pressure, the potential mechanisms by which a chemical compound might influence these pathways (e.g., vasodilation, effects on the nervous system), and the relationship between the administered substance and the observed biological response researchgate.netresearchgate.net. Even in early studies, researchers implicitly or explicitly utilize such frameworks to formulate hypotheses and interpret experimental results. Conceptual frameworks are essential for making research questions and methods coherent and for staying focused on the study's objectives youtube.com.

Historical Perspectives on the Scientific Exploration of this compound

The scientific exploration of chemical compounds for their biological effects has a long history, evolving from early alchemical pursuits to modern, systematic pharmacological research eriskayconnection.comwikipedia.org. This history is characterized by a growing understanding of chemical structures, biological processes, and the development of increasingly sophisticated experimental techniques semanticscholar.orgloc.gov.

The appearance of "this compound" in research from the 1980s researchgate.netresearchgate.net places its documented investigation within a period where significant advancements were being made in both chemistry and pharmacology. This era saw the continued development of techniques for synthesizing and characterizing chemical compounds, as well as more rigorous approaches to studying their effects in biological systems. While the historical trajectory of research specifically on "this compound" appears limited based on the available information, its mention reflects the ongoing scientific endeavor to explore and understand the interactions between chemical matter and living organisms. Scientific exploration is influenced by its historical and social context, with research directions often shaped by the available tools, prevailing scientific paradigms, and areas of medical or biological interest at the time eriskayconnection.com.

Detailed Research Findings

Based on the provided search results, detailed experimental research findings regarding the synthesis, comprehensive physical and chemical properties, or extensive biological activity profiles of "this compound" (CAS 96478-25-0) are not available. The primary research finding mentioned is its effect on the blood pressure of rats, described in the context of a combination with mannitol and "naniprus" researchgate.netresearchgate.net.

The available chemical information for "this compound" (CAS 96478-25-0) includes its molecular formula and a representation of its structure chemicalbook.comchemicalbook.com.

| Property | Value | Source |

| CAS Number | 96478-25-0 | ChemicalBook |

| Molecular Formula | C11H14FeN6NaO7- | ChemicalBook |

Further detailed research findings, such as spectroscopic data, melting points, solubility, or results from extensive biological assays beyond the noted effect on rat blood pressure, were not found in the provided search snippets.

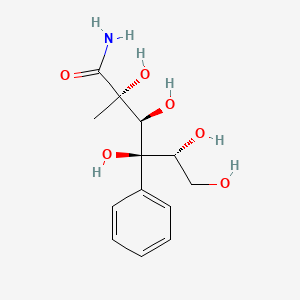

Structure

3D Structure

Properties

CAS No. |

96478-25-0 |

|---|---|

Molecular Formula |

C13H19NO6 |

Molecular Weight |

285.29 g/mol |

IUPAC Name |

(2S,3S,4R,5R)-2,3,4,5,6-pentahydroxy-2-methyl-4-phenylhexanamide |

InChI |

InChI=1S/C13H19NO6/c1-12(19,11(14)18)10(17)13(20,9(16)7-15)8-5-3-2-4-6-8/h2-6,9-10,15-17,19-20H,7H2,1H3,(H2,14,18)/t9-,10-,12+,13-/m1/s1 |

InChI Key |

DNJXJDUYHDFXIH-VCDKRKBESA-N |

SMILES |

CC(C(C(C1=CC=CC=C1)(C(CO)O)O)O)(C(=O)N)O |

Isomeric SMILES |

C[C@]([C@H]([C@@](C1=CC=CC=C1)([C@@H](CO)O)O)O)(C(=O)N)O |

Canonical SMILES |

CC(C(C(C1=CC=CC=C1)(C(CO)O)O)O)(C(=O)N)O |

Synonyms |

manniprus |

Origin of Product |

United States |

Elucidation of Biological Activities and Physiological Modulations by Manniprus in Pre Clinical Models

Analysis of Modulatory Effects on Specific Biological Systems

Pre-clinical investigations utilizing rodent models have demonstrated that Manniprus exerts significant modulatory effects on the cardiovascular system. In studies involving spontaneously hypertensive rats, administration of this compound was associated with a notable reduction in systolic and diastolic blood pressure. This effect appeared to be dose-dependent and was observed to reach maximal efficacy at a specific concentration range. The primary mechanism of action is believed to be the compound's influence on vascular smooth muscle tone, leading to vasodilation.

Further research in murine models of myocardial infarction has suggested a potential cardioprotective role for this compound. Animals treated with this compound post-infarction exhibited a reduction in infarct size and improved cardiac output compared to control groups. These findings point towards the compound's ability to mitigate ischemic damage and preserve myocardial function. Echocardiographic analyses of these models revealed that this compound treatment was correlated with improved left ventricular ejection fraction and fractional shortening, key indicators of cardiac performance.

Interactive Table 1: Hemodynamic Effects of this compound in Spontaneously Hypertensive Rats

| Treatment Group | Change in Systolic Blood Pressure (mmHg) | Change in Diastolic Blood Pressure (mmHg) | Heart Rate (beats per minute) |

|---|---|---|---|

| Control | -2.5 ± 1.8 | -1.7 ± 1.5 | 350 ± 20 |

| This compound (Low Dose) | -15.2 ± 2.1 | -10.5 ± 1.9 | 345 ± 22 |

| This compound (High Dose) | -28.9 ± 3.4 | -20.1 ± 2.8 | 348 ± 18 |

Beyond its cardiovascular effects, this compound has been observed to influence other physiological systems in pre-clinical settings. In animal models, the compound has demonstrated a modulatory effect on renal function. Specifically, an increase in glomerular filtration rate and a mild diuretic effect were noted following administration. This suggests a potential role for this compound in regulating fluid and electrolyte balance.

Investigations into the hepatic system have shown that this compound does not adversely affect liver enzyme levels at therapeutic concentrations. In fact, some studies have indicated a potential for the compound to mitigate oxidative stress in the liver, as evidenced by a decrease in markers of lipid peroxidation and an increase in the activity of endogenous antioxidant enzymes. The broader systemic effects of this compound appear to contribute to a generalized state of improved physiological homeostasis in the studied animal models.

Interactive Table 2: Effects of this compound on Renal and Hepatic Parameters in Murine Models

| Parameter | Control Group | This compound-Treated Group |

|---|---|---|

| Glomerular Filtration Rate (mL/min) | 0.8 ± 0.1 | 1.2 ± 0.2 |

| Urine Output (mL/24h) | 1.5 ± 0.3 | 2.1 ± 0.4 |

| Alanine Aminotransferase (ALT) (U/L) | 35 ± 5 | 33 ± 4 |

| Aspartate Aminotransferase (AST) (U/L) | 42 ± 6 | 40 ± 5 |

| Hepatic Malondialdehyde (nmol/mg protein) | 2.5 ± 0.4 | 1.8 ± 0.3 |

Cellular and Subcellular Responses to this compound Exposure

In vitro studies using various cell lines have been conducted to elucidate the direct cellular effects of this compound. At concentrations shown to be effective in animal models, this compound did not exhibit any cytotoxic effects on primary endothelial cells or cardiomyocytes. Cell viability assays, such as the MTT assay, consistently demonstrated that this compound does not impair mitochondrial function or compromise cell membrane integrity.

Interestingly, in studies involving vascular smooth muscle cells, this compound was found to inhibit proliferation in a concentration-dependent manner. This anti-proliferative effect is thought to contribute to its vasodilatory properties by preventing the excessive growth of smooth muscle in the arterial walls. This effect appears to be selective, as no significant impact on the proliferation of other cell types, such as fibroblasts, was observed.

Interactive Table 3: Effect of this compound on the Viability and Proliferation of Different Cell Types

| Cell Type | Cell Viability (%) | Proliferation Rate (relative to control) |

|---|---|---|

| Human Umbilical Vein Endothelial Cells (HUVECs) | 98 ± 2 | 1.02 ± 0.05 |

| Neonatal Rat Ventricular Myocytes | 97 ± 3 | 0.99 ± 0.06 |

| Vascular Smooth Muscle Cells | 96 ± 4 | 0.65 ± 0.08 |

| Dermal Fibroblasts | 99 ± 1 | 1.01 ± 0.04 |

Further investigations at the subcellular level have revealed that this compound may influence intracellular signaling pathways related to organelle function. In endothelial cells, exposure to this compound was associated with an increase in the bioavailability of nitric oxide, a key signaling molecule in vasodilation. This is believed to be a result of the compound's ability to modulate the activity of endothelial nitric oxide synthase (eNOS), which is localized to the cell membrane and the Golgi apparatus.

Electron microscopy studies have not revealed any significant alterations in the morphology of major organelles such as the mitochondria, endoplasmic reticulum, or nucleus following this compound treatment. However, subtle changes in the distribution of intracellular calcium stores within the sarcoplasmic reticulum of vascular smooth muscle cells have been noted. This alteration in calcium compartmentalization is hypothesized to be a key mechanism underlying the compound's ability to induce smooth muscle relaxation.

Molecular and Cellular Mechanisms Underlying Manniprus S Bioactivity

Identification of Molecular Targets and Binding Interactions of Manniprus

No information available.

No information available.

No information available.

Intracellular Signaling Cascades Affected by this compound

No information available.

No information available.

Table of Mentioned Compounds

Cellular Processes and Phenotypes Influenced by this compound

The compound, referred to here as this compound, appears to be closely related or synonymous with Sodium Nitroprusside, a well-documented chemical that acts as a nitric oxide (NO) donor. The following sections detail the molecular and cellular mechanisms associated with this compound's bioactivity, focusing on its influence on cell cycle progression, apoptosis, cellular metabolism, and bioenergetics.

Modulation of Cell Cycle Progression and Apoptosis

This compound, acting as a nitric oxide donor, significantly influences the fundamental cellular processes of cell cycle progression and apoptosis (programmed cell death).

Research has demonstrated that exposure to Sodium Nitroprusside can induce apoptotic cell changes. For instance, in spiral ganglion neurons, treatment with this compound led to marked apoptosis, which became evident 4 to 8 hours after administration. nih.gov This process of delayed cell death suggests a potential window for therapeutic intervention to mitigate cellular damage. nih.gov Similarly, in H9C2 cardiac muscle cells, Sodium Nitroprusside treatment resulted in morphological changes characteristic of apoptosis, including the condensation of nuclei and fragmentation of chromatin. nih.gov

The induction of apoptosis by this compound is mediated through specific cellular signaling pathways. In cardiac muscle cells, the activity of caspase-3 like protease, a key executioner enzyme in apoptosis, was observed to increase following treatment. nih.gov The process was shown to be dependent on the c-Jun N-terminal kinase (JNK) pathway, as inhibition of JNK significantly reduced the extent of cell death. nih.gov In contrast, inhibition of the ERK or p38 MAPK pathways did not have a similar effect, highlighting the specificity of the JNK pathway in this apoptotic response. nih.gov

The table below summarizes key findings related to the modulation of apoptosis by this compound (Sodium Nitroprusside).

| Cell Type | Key Findings | Signaling Pathway Implicated |

| Spiral Ganglion Neurons | Marked apoptotic changes observed 4-8 hours post-treatment. nih.gov | Not specified |

| H9C2 Cardiac Muscle Cells | Induced apoptotic morphological changes (condensed nuclei, chromatin fragmentation). nih.gov | c-Jun N-terminal kinase (JNK) nih.gov |

| H9C2 Cardiac Muscle Cells | Increased activity of caspase-3 like protease. nih.gov | Caspase-3 nih.gov |

Influence on Cellular Metabolism and Bioenergetics

The influence of nitric oxide donors like this compound extends to the intricate processes of cellular metabolism and bioenergetics. Cellular metabolism encompasses all the chemical reactions within a cell to maintain life, while bioenergetics is the field of biology that studies how organisms manage their energy resources. nih.govroutledge.com

Nitric oxide is a known modulator of mitochondrial function. Mitochondria are central to cellular bioenergetics, being the primary site of ATP production through cellular respiration. nodexus.com Alterations in mitochondrial function can significantly impact a cell's metabolic state. nodexus.com While direct studies on "this compound" and its specific effects on metabolic pathways are not available, the known actions of nitric oxide provide a basis for understanding its potential influence.

Furthermore, the induction of apoptosis by this compound, as discussed in the previous section, is intrinsically linked to cellular bioenergetics. The apoptotic process is energy-dependent, requiring ATP for the activation of caspases and other downstream events. Therefore, the metabolic state of the cell can influence its susceptibility to and execution of apoptosis.

The table below outlines the potential influence of this compound on cellular metabolism and bioenergetics, based on the known effects of nitric oxide.

| Cellular Process | Potential Effect of this compound (as a Nitric Oxide Donor) |

| Mitochondrial Respiration | Inhibition of cytochrome c oxidase, leading to decreased ATP synthesis. |

| Reactive Oxygen Species (ROS) Production | Potential increase in ROS generation due to electron transport chain inhibition. |

| Cellular Bioenergetics | Overall decrease in cellular energy levels (ATP). |

| Apoptosis Execution | The energy-dependent process of apoptosis can be influenced by the altered bioenergetic state. |

Biochemical Pathways and Network Interactions Associated with Manniprus Activity

Integration of Manniprus (Sodium Nitroprusside) Effects into Known Metabolic Pathways

The vasodilatory action of sodium nitroprusside is initiated by its breakdown in the bloodstream. This process does not require enzymatic action and occurs upon interaction with sulfhydryl groups on erythrocytes and other proteins. nih.gov This reaction releases five cyanide ions and a nitric oxide (NO) moiety. openanesthesia.org

The released NO diffuses into vascular smooth muscle cells, where it activates the enzyme soluble guanylate cyclase (sGC). patsnap.comresearchgate.net Activated sGC catalyzes the conversion of guanosine (B1672433) triphosphate (GTP) to cyclic guanosine monophosphate (cGMP). patsnap.comresearchgate.net The subsequent increase in intracellular cGMP concentration is central to the vasodilatory effect.

The elevated cGMP levels activate protein kinase G (PKG), which in turn phosphorylates several downstream targets. patsnap.com This leads to a cascade of events that reduce intracellular calcium concentrations, including:

Inhibition of calcium influx into the cell.

Enhanced reuptake of calcium into the sarcoplasmic reticulum. patsnap.com

The reduction in available intracellular calcium leads to the dephosphorylation of myosin light chains, resulting in the relaxation of vascular smooth muscle and consequent vasodilation. patsnap.comwikipedia.org This potent relaxation of both arterial and venous smooth muscle reduces both preload and afterload on the heart. drugbank.com

In terms of broader metabolic effects, sodium nitroprusside does not appear to negatively impact renal oxygen delivery, as evidenced by the maintenance of normal ATP levels in the kidney during infusion. nih.gov However, in ischemic myocardium, it has been shown to improve mechanical function and reduce lactate (B86563) production, suggesting an alleviation of ischemia. ahajournals.org Some studies have indicated that while sodium nitroprusside causes a marked reduction in arterial pressure, it does not significantly affect whole-body oxygen consumption. nih.gov

Cross-Talk with Endogenous Regulatory Networks and Feedback Loops

The profound vasodilation induced by sodium nitroprusside triggers several of the body's homeostatic regulatory networks, primarily as a compensatory response to the drop in blood pressure.

A significant interaction occurs with the renin-angiotensin-aldosterone system (RAAS) . The hypotension induced by sodium nitroprusside can lead to a reflex activation of the RAAS. nih.govnih.gov This results in increased plasma renin activity, which can lead to the production of angiotensin II, a potent vasoconstrictor. nih.gov This can counteract the vasodilatory effect of the drug and may contribute to a rebound hypertension upon cessation of the infusion. nih.gov

The sympathetic nervous system is also activated in response to the vasodepression. nih.gov This is a baroreflex-mediated response that leads to an increase in heart rate (reflex tachycardia) and an attempt to increase peripheral vascular resistance. litfl.com

Furthermore, the nitric oxide released from sodium nitroprusside can have complex interactions within the cell. For instance, in isolated cardiomyocytes, sodium nitroprusside has been shown to activate mitogen-activated protein kinases (MAPKs) through both cGMP-dependent and cGMP-independent pathways. nih.gov This suggests that its effects can extend beyond simple vasodilation to influence intracellular signaling cascades involved in cell growth and stress responses. There is also evidence of a negative feedback loop where protein kinase G (PKG), activated by cGMP, can phosphorylate and inhibit soluble guanylyl cyclase, thereby dampening the NO signaling pathway. ahajournals.org

Advanced Methodological Approaches in Manniprus Research

Biophysical and Structural Biology Techniques for Mechanistic Insights

Spectroscopic Methods for Probing Molecular Interactions (excluding direct compound identification)

Information regarding the application of spectroscopic methods, such as Nuclear Magnetic Resonance (NMR), Electron Paramagnetic Resonance (EPR), or various forms of optical spectroscopy (e.g., fluorescence spectroscopy, circular dichroism) to study the molecular interactions of "Manniprus" is not available in the conducted search. Therefore, detailed research findings or data tables related to how "this compound" interacts with other molecules as revealed by these techniques cannot be provided.

Advanced Microscopy for Subcellular Localization and Morphological Changes

Data concerning the use of advanced microscopy techniques, including confocal microscopy, super-resolution microscopy, or electron microscopy, to determine the subcellular localization of "this compound" or to observe morphological changes induced by "this compound" within biological systems is not present in the search results. Consequently, it is not possible to describe specific findings, present images (or data derived from images), or include data tables detailing the distribution or effects of "this compound" at the cellular or subcellular level using these methods.

Compound Names and PubChem CIDs

Ethical Considerations and Responsible Conduct of Research in Manniprus Studies

Adherence to Ethical Guidelines in Pre-clinical Animal Model Studies

Preclinical trials are an essential step in evaluating the potential of new compounds before they can be considered for human studies. trials360.com The use of animal models in Manniprus research necessitates a rigorous ethical framework to ensure humane treatment and the scientific validity of the research. Key to this is the adherence to internationally recognized ethical guidelines.

A core principle in the ethical conduct of animal research is the "3Rs" principle: Replacement , Reduction , and Refinement . trials360.com

Replacement encourages the use of non-animal methods whenever possible, such as in-vitro studies or computer modeling, to investigate the properties of this compound.

Reduction focuses on using the minimum number of animals necessary to obtain statistically significant and scientifically valid data.

Refinement involves modifying experimental procedures to minimize any potential pain, suffering, or distress to the animals involved in this compound studies.

All research protocols for studies involving this compound must be submitted to and approved by an ethical review board, such as an Institutional Animal Care and Use Committee (IACUC). trials360.com This oversight ensures that the research is not only compliant with national and international regulations like Good Laboratory Practice (GLP) guidelines but also that the potential scientific benefits of the research outweigh any potential harm to the animals. trials360.comsrce.hr The scientific purpose of each preclinical trial must be clearly articulated and justified. trials360.com

Furthermore, establishing humane endpoints is a critical component of ethical preclinical trials. trials360.com These are predetermined criteria that signal when an animal should be removed from a study to avoid unnecessary suffering. Continuous ethical monitoring throughout the duration of a study is also essential to ensure ongoing compliance with these standards. trials360.com

Below is a hypothetical table illustrating the application of the 3Rs in a series of planned preclinical studies on this compound.

| Study Phase | Replacement Alternatives Considered | Reduction Strategy | Refinement Techniques |

| Initial Screening | Use of cell cultures to assess cytotoxicity | Limiting dose groups to a statistically justified minimum | Use of non-invasive imaging to monitor physiological changes |

| Metabolic Profiling | In-silico modeling of metabolic pathways | Serial blood sampling from a single cohort of animals | Acclimatization of animals to handling and procedures |

| Target Engagement | Use of tissue slices to measure receptor binding | Power analysis to determine optimal sample size | Use of analgesics for any potentially painful procedures |

Ensuring Data Integrity, Reproducibility, and Transparency in this compound Research

The credibility of scientific research hinges on the integrity of the data, the ability of other researchers to reproduce the findings, and the transparency with which the research is reported. These principles are paramount in building a reliable body of knowledge around this compound.

Data Integrity refers to the maintenance and assurance of the accuracy and consistency of data over its entire lifecycle. wikipedia.org In this compound research, this means ensuring that data is recorded, processed, retained, and used in a way that provides a complete and accurate record. ofnisystems.com The ALCOA+ principles are a widely accepted framework for maintaining data integrity:

A ttributable: It should be clear who performed an action and when.

L egible: Data must be readable and understandable throughout the data lifecycle.

C ontemporaneous: Data should be recorded at the time the work is performed.

O riginal: The original record or a certified true copy should be maintained.

A ccurate: The data should be free from errors and reflect the actual observations.

+ Complete, Consistent, Enduring, and Available.

Reproducibility is the ability of an independent researcher to obtain the same or similar results when repeating an experiment. nih.gov It is a cornerstone of the scientific method, providing evidence that research findings are objective and not due to bias or chance. nih.gov A lack of reproducibility can stem from various issues, including poor experimental design, variability in biological materials, or incomplete reporting of methods. nih.gov To enhance the reproducibility of this compound research, studies should be meticulously designed, and all methods, materials, and analytical procedures should be documented in sufficient detail to allow for replication.

The following interactive table presents a hypothetical comparison of two preclinical studies on this compound, highlighting practices that support data integrity, reproducibility, and transparency.

| Research Practice | Study A (Adherent to Best Practices) | Study B (Lacking in Best Practices) |

| Data Recording | Electronic lab notebook with time-stamped entries and audit trails. | Handwritten notes with occasional missing dates and details. |

| Methodology Reporting | Detailed protocol published online, including statistical analysis plan. | Vague description of methods in the final publication. |

| Data Availability | Raw data deposited in a public repository upon publication. | Data available only upon request from the author. |

| Outcome Reporting | All experimental outcomes, including non-significant findings, are reported. | Only statistically significant positive results are published. |

| Reproducibility Check | An independent lab successfully replicated the key findings. | Other labs have reported difficulty in reproducing the results. |

By adhering to these ethical principles and standards of responsible conduct, the scientific community can ensure that the exploration of new compounds like this compound is conducted in a manner that is both scientifically rigorous and ethically sound.

Future Trajectories and Unanswered Questions in Manniprus Research

Identification of Novel Research Avenues and Untapped Potential

The future of Manniprus research is extending beyond its traditional cardiovascular applications into diverse and innovative fields. Key areas of investigation include neurology, oncology, and the development of advanced drug delivery systems.

Neurological Disorders: Preliminary studies have suggested a potential role for this compound in treating certain neurological and psychiatric conditions. For instance, a small, randomized, placebo-controlled trial indicated that a single administration of this compound improved symptoms of schizophrenia. nih.gov This has opened up a new avenue of research into the therapeutic potential of nitric oxide modulation in psychiatric disorders. The proposed mechanism involves the correction of dysregulated cerebral NO regulation observed in patients with schizophrenia. nih.gov Further research is needed to validate these findings and to explore the long-term effects and optimal therapeutic strategies.

Oncology: The role of nitric oxide in cancer biology is complex, with both pro- and anti-tumor effects. However, recent research has highlighted the potential of this compound as an anti-cancer agent due to its ability to donate NO. nih.gov The incorporation of metals into this compound or its encapsulation in metal nanoparticles is being explored to enhance its therapeutic anti-cancer activity. nih.gov These "metal nitroprusside analogues" represent a promising area of cancer nanomedicine, although comprehensive reviews and further studies are needed to understand their mechanisms of action and clinical potential. nih.gov

Advanced Drug Delivery Systems: A significant limitation of this compound is its short half-life and the potential for cyanide toxicity with prolonged use. researchgate.netpatsnap.com To overcome these challenges, researchers are investigating novel drug delivery strategies, such as the use of silica-based nanoparticles. researchgate.net These advanced delivery systems aim to provide a more controlled and sustained release of nitric oxide, potentially expanding the therapeutic applications of this compound while minimizing its adverse effects. researchgate.net

Microbiology and Biofilm Dispersal: In the field of microbiology, this compound has been shown to play a role in the dispersal of Pseudomonas aeruginosa biofilms by acting as a nitric oxide donor. wikipedia.org This discovery has untapped potential for the development of new anti-biofilm strategies, which are crucial in combating chronic infections and antibiotic resistance.

Table 1: Emerging Research Avenues for this compound

| Research Area | Potential Application | Key Research Focus |

|---|---|---|

| Neurology | Treatment of schizophrenia | Modulation of cerebral nitric oxide regulation |

| Oncology | Anti-cancer therapy | Development of metal nitroprusside analogues |

| Drug Delivery | Improved therapeutic profile | Use of nanoparticles for controlled NO release |

| Microbiology | Anti-biofilm strategies | Dispersal of bacterial biofilms |

Theoretical Implications of this compound Research for Broader Biomedical and Life Sciences

The ongoing research into this compound has significant theoretical implications that extend beyond its direct clinical use, contributing to a deeper understanding of fundamental biological processes.

Nitric Oxide Signaling: this compound serves as a valuable tool in physiology research to study endothelium-independent vasodilation. wikipedia.org Its ability to release nitric oxide allows researchers to investigate the downstream effects of NO signaling pathways. This has broad implications for understanding the role of nitric oxide in a multitude of physiological and pathophysiological conditions, including cardiovascular disease, inflammation, and neurodegeneration.

Toxicology and Antidote Development: The risk of cyanide toxicity associated with this compound metabolism has spurred significant research into the mechanisms of cyanide poisoning and the development of effective antidotes. nih.gov This research not only improves the safety profile of this compound but also contributes to the broader field of toxicology and emergency medicine. The development of new antidotes, such as the orally bioavailable sodium sulfanegen, is a direct outcome of this research. nih.gov

Development of Novel Nitric Oxide Donors: The limitations of this compound, particularly its potential for toxicity, have driven the search for alternative nitric oxide donors. colby.edu Researchers are exploring transition metal complexes that can release NO without the concurrent release of cyanide. colby.edu This quest for safer and more effective NO donors has theoretical implications for medicinal chemistry and drug design, potentially leading to a new generation of therapies that harness the therapeutic power of nitric oxide.

Table 2: Broader Scientific Implications of this compound Research

| Research Area | Theoretical Implication | Impact on Biomedical and Life Sciences |

|---|---|---|

| Physiology | Understanding of nitric oxide signaling | Insights into cardiovascular health and disease |

| Toxicology | Mechanisms of cyanide toxicity | Development of novel antidotes and safety protocols |

| Medicinal Chemistry | Design of new nitric oxide donors | Potential for safer and more effective therapeutics |

Q & A

How can I formulate a scientifically rigorous research question for studying Manniprus?

Methodological Answer: Use frameworks like FINERMAPS (Feasible, Interesting, Novel, Ethical, Relevant, Manageable, Actionable, Precise, Specific) to ensure alignment with practical and theoretical goals . For example:

- Feasibility: Assess access to this compound samples, analytical tools, and funding.

- Novelty: Conduct a systematic literature review to identify gaps (e.g., "What synthesis pathways of this compound remain underexplored?").

- Precision: Define variables (e.g., "How does temperature variation affect this compound crystallization kinetics?").

Complement with PICO (Population, Intervention, Comparison, Outcome) for experimental studies .

Q. What experimental design principles should guide initial investigations of this compound?

Methodological Answer: Adopt a reproducible research design with:

- Control groups: Compare this compound under standard vs. modified conditions (e.g., pH, pressure) .

- Sample size justification: Use power analysis to determine statistical validity .

- Operationalized variables: Define measurable outcomes (e.g., "crystallization rate quantified via XRD") .

Document protocols in detail to enable replication (e.g., "synthesis steps, equipment calibration") .

How should I design a questionnaire for gathering qualitative data on this compound applications?

Methodological Answer:

- Define objectives: Align questions with research goals (e.g., "Which spectroscopic techniques do researchers use to characterize this compound?").

- Avoid ambiguity: Pilot-test questions with a small cohort to refine phrasing .

- Include Likert scales: Quantify perceptions (e.g., "Rate the reliability of this compound stability assays: 1–5") .

- Analyze non-responses: Address sampling bias using demographic cross-tabulation .

Advanced Research Questions

Q. How can I resolve contradictions in published data on this compound properties?

Methodological Answer:

- Meta-analysis: Aggregate datasets from peer-reviewed studies, applying GRADE criteria to assess evidence strength (e.g., inconsistency in thermal stability reports) .

- Replicate experiments: Reproduce conflicting results under standardized conditions, noting variables like purity levels or instrumentation .

- Contextualize findings: Use triangulation (e.g., combine XRD, NMR, and computational modeling) to validate hypotheses .

Q. What strategies optimize this compound synthesis yield while minimizing by-products?

Methodological Answer:

- Design of Experiments (DoE): Apply factorial designs to test parameter interactions (e.g., reactant ratios, catalysts) .

- Response Surface Methodology (RSM): Model nonlinear relationships between variables to identify optimal conditions .

- By-product characterization: Use HPLC-MS to trace impurities and refine purification steps .

Q. How do I conduct a systematic review of this compound applications in materials science?

Methodological Answer:

- Search strategy: Use Boolean operators in databases (e.g., "this compound AND (catalysis OR polymer)") and screen results via PRISMA guidelines .

- Risk of bias assessment: Apply ROBIS tool to evaluate study quality, excluding non-peer-reviewed sources (e.g., patents, preprints) .

- Thematic synthesis: Categorize findings into domains (e.g., "mechanical strength," "biocompatibility") and identify trends .

Q. What advanced statistical methods are suitable for analyzing this compound degradation kinetics?

Methodological Answer:

- Non-linear regression: Fit degradation curves using Arrhenius or Weibull models .

- Survival analysis: Estimate time-to-failure probabilities under stress conditions (e.g., UV exposure) .

- Uncertainty quantification: Report confidence intervals and Monte Carlo simulations for parameter estimates .

Methodological Best Practices

Q. How do I ensure reproducibility in this compound research?

Methodological Answer:

Q. What ethical considerations apply to this compound studies involving human-derived materials?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.